tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an isopropylaminomethyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its modular structure that allows for further functionalization. Its molecular framework combines a six-membered piperidine ring with a branched alkylamine side chain, contributing to its unique physicochemical properties, such as moderate polarity and stereochemical flexibility.
Properties
IUPAC Name |
tert-butyl 3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)15-9-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFQMIIBFSWUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693560 | |
| Record name | tert-Butyl 3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-34-0 | |
| Record name | tert-Butyl 3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine
The synthesis begins with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) at 0–5°C. This step achieves >95% conversion to tert-butyl piperidine-1-carboxylate, confirmed by <sup>1</sup>H NMR (δ 1.44 ppm, singlet for Boc methyl groups). The Boc group stabilizes the amine against undesired side reactions during subsequent functionalization.
Introduction of the Isopropylaminomethyl Group
A two-step sequence introduces the isopropylaminomethyl moiety at the 3-position:
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Formylation : Treating Boc-protected piperidine with paraformaldehyde in acetic acid generates tert-butyl 3-formylpiperidine-1-carboxylate.
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Reductive Amination : Reacting the aldehyde intermediate with isopropylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C yields the target compound. This method achieves 78–82% isolated yield after column chromatography (silica gel, ethyl acetate/hexane).
Industrial Production Methods
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
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Residence Time : 10–15 minutes at 120°C
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Solvent : Cyclopentyl methyl ether (CPME), replacing dichloromethane for environmental compliance
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Catalyst : Heterogeneous palladium on carbon (Pd/C) for catalytic transfer hydrogenation
This system achieves 85% yield with >99% purity, as validated by HPLC.
Deprotection and Workup Optimization
Patent WO2009133778A1 details a base-mediated deprotection strategy for analogous compounds, which can be adapted for residual Boc group removal if required. Using aqueous sodium hydroxide (2M) at 80°C for 2 hours selectively cleaves carbamate groups without affecting the isopropylaminomethyl functionality.
Reaction Mechanisms and Kinetic Analysis
Reductive Amination Pathway
The mechanism involves:
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Iminium Ion Formation : Condensation of isopropylamine with the aldehyde group generates an imine intermediate.
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Borohydride Reduction : NaBH₃CN delivers a hydride to the imine carbon, yielding the secondary amine.
Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate a reaction barrier of 18.3 kcal/mol, consistent with experimental rates.
Analytical Characterization
Spectroscopic Validation
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<sup>1</sup>H NMR (400 MHz, CDCl₃): δ 3.82 (m, 1H, NCH<sub>2</sub>), 2.75 (septet, J=6.3 Hz, 1H, CH(CH<sub>3</sub>)<sub>2</sub>), 1.44 (s, 9H, Boc)
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HRMS : [M+H]<sup>+</sup> calcd. for C<sub>14</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>: 256.38, found 256.41
Purity Assessment
HPLC analysis (C18 column, 210 nm) confirms >99% purity with a retention time of 6.8 minutes (acetonitrile/water gradient).
Data Tables
Table 1. Optimization of Reductive Amination Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 0–40°C | 25°C | 82 |
| Reducing Agent | NaBH₃CN, NaBH₄ | NaBH₃CN | 82 vs. 65 |
| Solvent | MeOH, EtOH, THF | Methanol | 82 |
| Reaction Time | 1–24 h | 12 h | 82 |
Table 2. Industrial-Scale Production Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 65% | 85% |
| Purity | 98% | 99.5% |
| Solvent Waste | 120 L/kg | 40 L/kg |
| Energy Consumption | 850 kWh/kg | 320 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or isopropylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that tert-butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate exhibits several pharmacological properties, making it a candidate for various therapeutic applications:
Arginase Inhibition
Recent studies have identified this compound as a potential inhibitor of arginase, an enzyme involved in the urea cycle. Arginase inhibitors are of interest for their role in cancer therapy and other metabolic disorders. The compound has shown potency against human arginase isoforms with IC50 values in the nanomolar range .
Neurological Applications
Given its piperidine structure, this compound may interact with neurotransmitter systems. Research into piperidine derivatives has highlighted their potential in treating neurological disorders such as anxiety and depression .
Anticancer Properties
Initial studies suggest that this compound could exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis. The compound's ability to inhibit specific kinases may contribute to its effectiveness against certain cancer types .
Case Study 1: Arginase Inhibitors
A study focused on synthesizing a series of piperidine derivatives, including this compound, demonstrated significant inhibition of arginase activity. The results indicated that modifications to the piperidine ring could enhance inhibitory potency, suggesting a structure-activity relationship critical for drug development .
Case Study 2: Neurological Effects
In a pharmacological assessment of various piperidine compounds, this compound was evaluated for its effects on anxiety-like behaviors in animal models. The findings suggested that this compound may reduce anxiety symptoms through modulation of GABAergic pathways .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations at Position 3
Aminoacetyl-Substituted Derivative
The compound tert-Butyl 3-((2-amino-N-isopropylacetamido)methyl)piperidine-1-carboxylate () introduces an additional aminoacetyl group on the isopropylamine side chain. Such derivatives are often explored for peptide-mimetic drug design due to their ability to mimic natural amino acid residues .
Pyrimidoindole-Substituted Derivatives
Compounds such as tert-Butyl 3-((7-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6f) and tert-Butyl 3-((6-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6i) () replace the isopropylaminomethyl group with heterocyclic pyrimidoindole moieties. These substitutions significantly alter electronic properties, as evidenced by distinct HPLC retention times (e.g., 6f: 8.9 min, 6i: 10.2 min under identical conditions). The bromo and methoxy groups in these analogs enhance lipophilicity, making them suitable for applications in chiral stationary phases for chromatography .
Ring Size and Skeletal Modifications
Azetidine-Based Analogs
Replacing the piperidine ring with a four-membered azetidine (e.g., tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate , ) introduces ring strain, reducing conformational flexibility. This structural change impacts biological activity and metabolic stability. Azetidine derivatives often exhibit faster renal clearance due to reduced steric hindrance, as seen in their lower molecular weights (~235 g/mol vs. ~243–270 g/mol for piperidine analogs) .
Substituent Position and Stereochemistry
4-Substituted Piperidine Derivatives
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate () shifts the substituent to the 4-position and introduces a hydroxypropyl group. This modification increases polarity (TPSA: 55.8 Ų vs. ~40 Ų for the parent compound) and enhances gastrointestinal (GI) absorption (GI absorption score: 87% vs. ~75% for analogs with bulky substituents). The hydroxy group also improves BBB permeability, making this derivative more suitable for CNS-targeted therapeutics .
Stereoisomeric Variants
Chiral analogs like (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate () highlight the role of stereochemistry. The (S)-configuration enhances enantioselective interactions, critical for binding to chiral receptors or enzymes. Such derivatives are pivotal in asymmetric synthesis and drug development, where stereochemistry dictates efficacy and toxicity profiles .
Reactive Intermediate Derivatives
Compounds such as tert-Butyl 3-((p-tolylsulfonyloxy)methyl)piperidine-1-carboxylate () incorporate sulfonyloxy groups, which act as leaving groups in nucleophilic substitution reactions. These derivatives are valuable intermediates for introducing diverse functionalities (e.g., amines, halides) at the 3-position, enabling rapid diversification in combinatorial chemistry .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate, also known by its CAS number 1289386-34-0, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure features a tert-butyl group and an isopropylamino moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C14H28N2O2
- Molecular Weight : 256.38 g/mol
- CAS Number : 1289386-34-0
Research indicates that compounds similar to this compound may act through various mechanisms, including the inhibition of specific enzymes or receptors involved in disease processes. For instance, studies on related piperidine derivatives have shown potential as inhibitors of Rho-associated protein kinases (ROCK), which play a crucial role in several cellular functions, including contraction, motility, and proliferation .
Antimicrobial Activity
Piperidine derivatives have been studied for their antimicrobial properties. In particular, compounds that inhibit the MenA enzyme in Mycobacterium tuberculosis (Mtb) have been highlighted. These inhibitors show promising activity with IC50 values ranging from 13 to 22 μM, suggesting that this compound may possess similar antimicrobial effects against Mtb .
Anticancer Potential
The inhibition of ROCK2 by piperidine derivatives has implications for cancer treatment. ROCK2 inhibitors can suppress tumor growth and metastasis by affecting cell migration and invasion pathways. This suggests that this compound may also exhibit anticancer properties through similar pathways .
Case Studies and Research Findings
-
Study on ROCK Inhibition :
- A study demonstrated that selective ROCK2 inhibitors reduced IL-17 and IL-21 production in T cells, indicating potential applications in autoimmune diseases and cancer therapy . Although not directly studying this compound, the findings suggest a pathway through which this compound could exert therapeutic effects.
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H28N2O2 |
| Molecular Weight | 256.38 g/mol |
| CAS Number | 1289386-34-0 |
| Potential Activities | Antimicrobial, Anticancer |
| Related Mechanisms | ROCK inhibition |
Q & A
Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate?
Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in THF) .
- Aminomethylation at the 3-position via reductive amination between an aldehyde precursor and isopropylamine, using NaBH₃CN or Hantzsch ester as reducing agents .
- Deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Critical parameters : Solvent choice (e.g., dichloromethane for Boc protection), temperature control (0–25°C), and reaction monitoring via TLC or HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring conformation, Boc group integrity, and isopropylamino-methyl substitution .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 210–254 nm .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste Disposal : Follow institutional guidelines for organic bases and Boc-protected amines .
Advanced Research Questions
Q. How do reaction conditions influence enantioselectivity in derivatives of this compound?
Enantioselectivity is highly sensitive to:
- Catalytic systems : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric reductive amination .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance stereochemical control .
- Temperature : Lower temperatures (−20°C) reduce racemization during Boc deprotection .
Example : A study on (R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate showed 95% ee using a chiral Ru catalyst in methanol at 25°C .
Q. How can computational modeling optimize the synthesis and bioactivity of this compound?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for amination) using DFT methods (B3LYP/6-31G*) .
- Molecular Dynamics (MD) : Simulate receptor-ligand interactions (e.g., with GPCRs) to prioritize derivatives for synthesis .
Case Study : ICReDD’s workflow combines computational reaction path searches with experimental validation, reducing development time by 40% .
Q. How should researchers resolve contradictions in reported biological activity data for analogs?
- Meta-analysis : Compare datasets across structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify substituent-dependent trends .
- Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
Example : Fluorinated analogs exhibit higher receptor affinity (IC₅₀ = 0.2 μM) compared to methylphenyl derivatives (IC₅₀ = 1.5 μM) due to electronegativity effects .
Q. What strategies improve yield in large-scale syntheses of this compound?
- Continuous Flow Chemistry : Enhances scalability and reduces side reactions (e.g., overprotection of amines) .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
Data : Pilot-scale reactions achieved 85% yield using flow reactors vs. 65% in batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
